Unique Chelate Ring Formation on Oxide Surfaces vs. Meta and Para Isomers
Inelastic Electron Tunneling Spectroscopy (IETS) studies on thin-film aluminum and magnesium oxides demonstrate that 1,2-benzenedimethanol undergoes chemisorption via seven-membered chelate ring formation involving both hydroxyl groups, a binding mode unique to the ortho-substituted isomer [1]. In contrast, the 1,3-isomer is sterically precluded from forming chelated geometries, while the 1,4-isomer binds weakly, likely through only a single hydroxyl group [1]. This differential binding directly affects surface modification and catalytic immobilization strategies.
| Evidence Dimension | Adsorption binding mode on Al₂O₃ and MgO thin films |
|---|---|
| Target Compound Data | Seven-membered chelate ring formation (probable) |
| Comparator Or Baseline | 1,3-Benzenedimethanol: no chelate formation possible; 1,4-Benzenedimethanol: likely single-point attachment only |
| Quantified Difference | Qualitative IETS spectral difference (presence vs. absence of chelate signatures) |
| Conditions | IETS at 4.2 K on plasma-grown Al₂O₃ and MgO thin films |
Why This Matters
Procurement of the correct isomer is critical for applications requiring robust, bidentate surface anchoring, such as supported catalyst preparation or functionalized coatings.
- [1] Brown, N. M. D., Meenan, B. J., & Taggart, G. M. (1992). An IETS study of the adsorption of 1,2-, 1,3- and 1,4-benzenedimethanol on thin-film plasma-grown aluminium and magnesium oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(7), 939–951. View Source
